6-bromo-2,4-dichloro-N-phenylquinolin-3-amine
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Overview
Description
6-Bromo-2,4-dichloro-N-phenylquinolin-3-amine is a chemical compound with the molecular formula C15H9BrCl2N2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2,4-dichloro-N-phenylquinolin-3-amine typically involves multi-step reactions. One common method includes the use of Eaton’s reagent, dichloromethane, and trichlorophosphate under controlled conditions. The process involves several steps, including heating and cooling phases, to achieve the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,4-dichloro-N-phenylquinolin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: These reactions involve the replacement of one atom or group of atoms in the molecule with another atom or group.
Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons, respectively.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include boron reagents for Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce various substituted quinoline derivatives.
Scientific Research Applications
6-Bromo-2,4-dichloro-N-phenylquinolin-3-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the study of biological pathways and interactions.
Industry: It can be used in the production of materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 6-bromo-2,4-dichloro-N-phenylquinolin-3-amine involves its interaction with molecular targets, such as enzymes or receptors. The specific pathways and targets depend on the context of its use. For example, in medicinal chemistry, it may inhibit specific kinases involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-4-chloro-2-phenylquinoline: This compound shares a similar quinoline backbone but differs in the substitution pattern.
6-Bromo-2,4-dichloroquinazoline: Another related compound with a different heterocyclic structure.
Uniqueness
6-Bromo-2,4-dichloro-N-phenylquinolin-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry.
Properties
Molecular Formula |
C15H9BrCl2N2 |
---|---|
Molecular Weight |
368.1 g/mol |
IUPAC Name |
6-bromo-2,4-dichloro-N-phenylquinolin-3-amine |
InChI |
InChI=1S/C15H9BrCl2N2/c16-9-6-7-12-11(8-9)13(17)14(15(18)20-12)19-10-4-2-1-3-5-10/h1-8,19H |
InChI Key |
SFOZGNWOKZXRKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C3=C(C=CC(=C3)Br)N=C2Cl)Cl |
Origin of Product |
United States |
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